2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon.
Preparation Methods
The synthesis of 2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold This is typically achieved through a series of cyclization reactionsIndustrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using automated synthesizers and continuous flow reactors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential kinase inhibitor for cancer treatment, showing promising cytotoxic activities against various cancer cell lines
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a slightly different structure.
1,2,4-Triazolo[1,5-a]pyridine: Known for its use in various medicinal chemistry applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Studied for its diverse pharmacological activities .
These compounds share similar core structures but differ in their functional groups, which can significantly affect their biological activities and applications.
Properties
Molecular Formula |
C21H18ClN5O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-14(2)26(10-17-4-3-9-28-17)20-19(13)21-24-18(25-27(21)12-23-20)11-29-16-7-5-15(22)6-8-16/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
PGZRAKIOZJJPII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)Cl)CC5=CC=CO5)C |
Origin of Product |
United States |
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